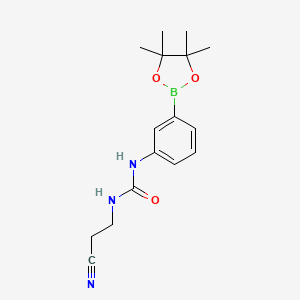

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

This compound is a urea derivative functionalized with a 2-cyanoethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety on the phenyl ring. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .

Properties

CAS No. |

874299-13-5 |

|---|---|

Molecular Formula |

C16H22BN3O3 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

1-(2-cyanoethyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

InChI |

InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)12-7-5-8-13(11-12)20-14(21)19-10-6-9-18/h5,7-8,11H,6,10H2,1-4H3,(H2,19,20,21) |

InChI Key |

JCZQMUIXAKSWMY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.

Introduction of the Cyanoethyl Group: This step may involve the alkylation of the urea derivative with a cyanoethyl halide.

Attachment of the Dioxaborolane Group: The final step involves the coupling of the phenyl ring with a dioxaborolane derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanoethyl group may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: May be explored for its pharmacological properties or as a precursor to drug candidates.

Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of aryl boronate-ureas with variable substituents on the urea nitrogen or phenyl ring. Key analogs include:

Biological Activity

1-(2-Cyanoethyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of organoboron compounds, which have gained attention for their applications in drug development and as therapeutic agents.

- Chemical Name : this compound

- Molecular Formula : C16H21BN2O3

- Molecular Weight : 300.16 g/mol

- CAS Number : 775351-59-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to form stable complexes with biomolecules, potentially influencing cellular processes such as signaling pathways and enzyme activities.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases involved in tumor growth and proliferation.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are crucial in metabolic pathways related to cancer and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Neuroprotective Effects : Some studies indicate that organoboron compounds may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival.

Case Studies and Research Findings

Recent research has focused on elucidating the specific biological pathways affected by this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound inhibits the growth of several cancer cell lines including breast and lung cancer cells. The IC50 values indicate a promising potency compared to standard chemotherapeutic agents.

- In Vivo Studies : Animal model studies are underway to assess the efficacy and safety profile of this compound in a living organism. Early results suggest significant tumor reduction with minimal side effects when administered at optimal dosages.

Safety Profile

The safety profile of this compound is still under investigation. Toxicological studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity or adverse effects on vital organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.